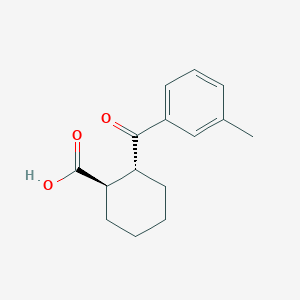

trans-2-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid

Vue d'ensemble

Description

“trans-2-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid” is a chiral compound . It has a CAS Number of 733742-71-7 and a molecular weight of 246.31 . The compound is not chirally pure and contains a mixture of enantiomers . It is a white solid in physical form .

Molecular Structure Analysis

The molecular formula of “trans-2-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid” is C15H18O3 . The molecule contains a total of 37 bonds, including 19 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, and 6 aromatic bonds . It also contains 2 six-membered rings, 1 aliphatic carboxylic acid, 1 aromatic ketone, and 1 hydroxyl group .Physical And Chemical Properties Analysis

The compound is a white solid . It has a molecular weight of 246.31 . The IUPAC name is (1R,2R)-2-(3-methylbenzoyl)cyclohexanecarboxylic acid .Applications De Recherche Scientifique

Pharmaceutical Research

trans-2-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid: is a chiral compound, which means it contains a mixture of enantiomers . This characteristic is particularly important in pharmaceutical research, as the different enantiomers of a chiral molecule can have different biological activities. This compound could be used to synthesize new chiral drugs with specific desired effects, or to improve the efficacy and reduce the side effects of existing medications.

Analytical Chemistry

In analytical chemistry, trans-2-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid can be used as a standard or reference compound due to its well-defined structure and purity . It can help in the calibration of analytical instruments or in the development of new analytical methods for chiral compounds.

Chemical Synthesis

This compound serves as an intermediate in chemical synthesis . Its molecular structure allows for various chemical reactions, such as esterification or amidation, which are fundamental in synthesizing a wide range of chemical products, from small molecules to complex organic compounds.

Catalysis

The chiral nature of trans-2-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid makes it a candidate for use in catalysis, particularly in asymmetric synthesis . It could be used to develop new chiral catalysts that promote reactions to produce predominantly one enantiomer over the other, which is crucial in creating substances with high enantiomeric excess.

Agrochemical Development

In agrochemical research, this compound’s structure could be modified to create new pesticides or herbicides . The chiral centers could be key in developing substances that are more selective, reducing the impact on non-target organisms and the environment.

Cosmetic Industry

The compound’s molecular structure could be utilized in the cosmetic industry for the development of new skincare products . Its derivatives might possess unique properties that can improve skin absorption or hydration.

Food Chemistry

Lastly, in food chemistry, trans-2-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid could be explored for the synthesis of food additives . Its enantiomers might be used to create flavoring agents or preservatives with specific desirable attributes.

Propriétés

IUPAC Name |

(1R,2R)-2-(3-methylbenzoyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O3/c1-10-5-4-6-11(9-10)14(16)12-7-2-3-8-13(12)15(17)18/h4-6,9,12-13H,2-3,7-8H2,1H3,(H,17,18)/t12-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSSIEUMRWFFUAB-CHWSQXEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C2CCCCC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)C(=O)[C@@H]2CCCC[C@H]2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101196706 | |

| Record name | rel-(1R,2R)-2-(3-Methylbenzoyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101196706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-2-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid | |

CAS RN |

733742-71-7 | |

| Record name | rel-(1R,2R)-2-(3-Methylbenzoyl)cyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=733742-71-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(1R,2R)-2-(3-Methylbenzoyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101196706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.